![molecular formula C12H13F3O3 B12525320 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- CAS No. 658680-41-2](/img/structure/B12525320.png)
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound features a methoxymethyl group and a trifluoromethyl-substituted phenyl group, which can impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate diols or the reaction of epoxides with aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the desired purity.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- depends on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the methoxymethyl and trifluoromethyl groups.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of the methoxymethyl group.
2-(Trifluoromethyl)phenyl-1,3-dioxolane: Lacks the methoxymethyl group but retains the trifluoromethyl-substituted phenyl group.
Uniqueness
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the methoxymethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
658680-41-2 |
|---|---|
分子式 |
C12H13F3O3 |
分子量 |
262.22 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13F3O3/c1-16-8-11(17-6-7-18-11)9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
InChI 键 |
HHMQJRJGJIVLGQ-UHFFFAOYSA-N |
规范 SMILES |
COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


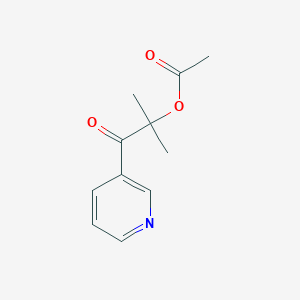
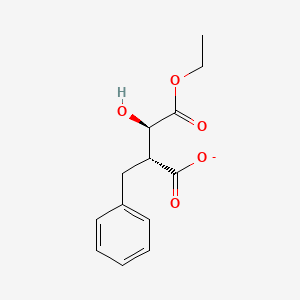
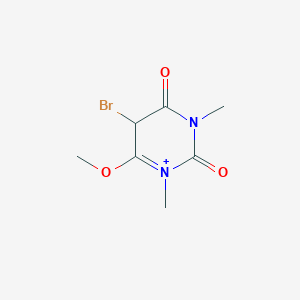
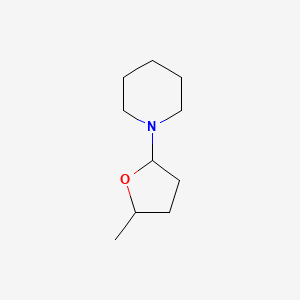
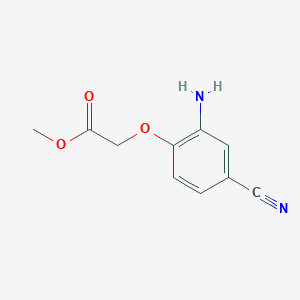
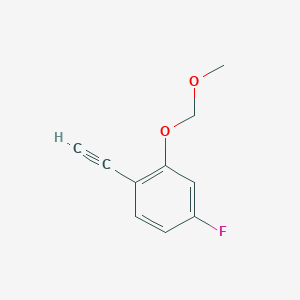
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

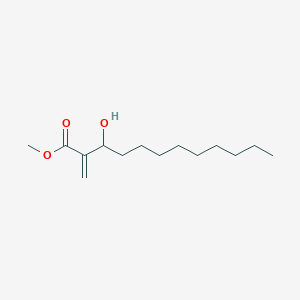
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
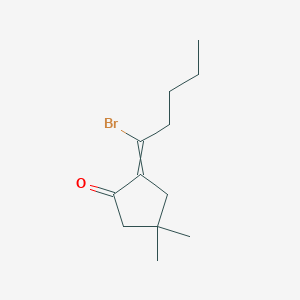
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)

